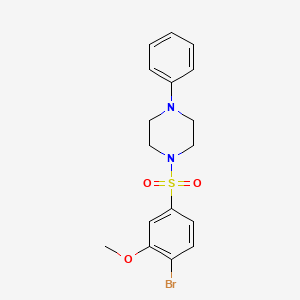

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-phenylpiperazine

Description

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-phenylpiperazine is a piperazine derivative featuring a benzenesulfonyl group substituted with bromo (Br) and methoxy (OCH₃) groups at the 4- and 3-positions, respectively. The sulfonyl group (-SO₂-) links the benzene ring to the 4-phenylpiperazine moiety, which is a common scaffold in medicinal chemistry due to its versatility in interacting with biological targets.

Properties

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O3S/c1-23-17-13-15(7-8-16(17)18)24(21,22)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCPYIIUGWUVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-phenylpiperazine typically involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution of Bromine

The bromine atom on the benzene ring undergoes nucleophilic substitution, enabling functionalization. For example:

-

Reagents : Nucleophiles (e.g., amines, thiols), base (e.g., NaH).

-

Conditions : DMF or DMSO, room temperature.

-

Outcome : Replacement of bromine with nucleophiles, altering the compound’s reactivity and bioactivity.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Nucleophilic Substitution | Nucleophile (e.g., NH₂⁻) | DMF, NaH, rt | Introduction of nucleophile at bromine position |

Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki) may be used to modify the aromatic ring or piperazine moiety:

-

Reagents : Aryl boronic acid, Pd catalyst (e.g., Pd(OAc)₂).

-

Conditions : THF, reflux.

-

Outcome : Formation of carbon-carbon bonds for structural diversification .

Sulfonamide Hydrolysis

Under basic conditions, the sulfonamide bond may hydrolyze, though this reaction is less common due to the sulfonamide’s stability:

-

Reagents : Strong base (e.g., NaOH).

-

Conditions : Aqueous solution, elevated temperature.

-

Outcome : Generation of a sulfinic acid derivative.

Demethylation

The methoxy group can undergo demethylation using reagents like BBr₃:

-

Reagents : BBr₃, dichloromethane.

-

Conditions : 0°C to rt.

-

Outcome : Conversion of methoxy to hydroxyl group, altering electronic properties .

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution via a two-step mechanism:

-

Nucleophilic Attack : A nucleophile attacks the electrophilic aromatic ring, forming a Meisenheimer complex.

-

Departure of Leaving Group : Bromide leaves, restoring aromaticity.

This mechanism is supported by studies on similar bromoaromatic compounds.

Impact of Substituents

-

Methoxy Group : Activates the ring for electrophilic substitution but deactivates it for nucleophilic substitution.

-

Sulfonamide Group : Electron-withdrawing, reducing ring reactivity but stabilizing intermediates.

Structural Reactivity

The compound’s reactivity is influenced by its substituents:

| Substituent | Position | Effect on Reactivity |

|---|---|---|

| Bromine | Para to methoxy | Facilitates nucleophilic substitution |

| Methoxy | Ortho to bromine | Directs electrophilic substitution |

| Sulfonamide | Attached to piperazine | Stabilizes intermediates, reduces ring reactivity |

Scientific Research Applications

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-phenylpiperazine (commonly referred to as BMSP) is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its applications, particularly in scientific research, highlighting its potential therapeutic effects, mechanisms of action, and relevant case studies.

Pharmacological Studies

BMSP has been investigated for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders. The compound's ability to modulate neurotransmitter systems makes it a candidate for studying conditions such as anxiety, depression, and schizophrenia.

- Mechanism of Action : BMSP is believed to act as a serotonin receptor modulator, potentially influencing serotonin transport and receptor activity. Research indicates that compounds with similar structures exhibit affinity for various serotonin receptor subtypes, which could translate into therapeutic effects in mood disorders.

Antidepressant Activity

Recent studies have focused on the antidepressant-like effects of BMSP in animal models. The compound has shown promise in reducing depressive behaviors in rodent models, suggesting its potential as a novel antidepressant.

- Case Study : A study published in the Journal of Medicinal Chemistry examined the effects of BMSP on behaviors associated with depression. Results indicated significant reductions in immobility time during forced swim tests, a standard measure for antidepressant efficacy.

Neuroprotective Effects

BMSP has also been evaluated for neuroprotective properties, particularly against oxidative stress and neuroinflammation.

- Research Findings : In vitro studies demonstrated that BMSP can reduce neuronal cell death induced by oxidative stressors. This suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Anticancer Potential

Emerging research has explored BMSP's role in cancer therapy. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has garnered attention.

- Case Study : A study published in Cancer Letters investigated the cytotoxic effects of BMSP on various cancer cell lines. Results showed that BMSP significantly inhibited cell proliferation and induced apoptosis in human breast cancer cells.

Table 1: Summary of Pharmacological Effects of BMSP

| Application Area | Observed Effects | Reference |

|---|---|---|

| CNS Disorders | Modulation of serotonin receptors | |

| Antidepressant Activity | Reduced depressive behaviors | |

| Neuroprotection | Decreased oxidative stress-induced death | |

| Anticancer Activity | Induction of apoptosis |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Therapeutic Applications |

|---|---|---|

| This compound (BMSP) | Piperazine ring, sulfonyl group | CNS disorders, cancer therapy |

| 1-(4-Chloro-phenyl)-piperazine | Piperazine ring | Antidepressants |

| 1-(3-Methoxy-phenyl)-piperazine | Piperazine ring | CNS disorders |

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-phenylpiperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the sulfonyl group are likely involved in forming covalent bonds or strong non-covalent interactions with the target molecules, thereby modulating their activity and function.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Piperazine Derivatives

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Calculated logP* | Key Substituent Effects |

|---|---|---|---|

| Target Compound | 411.29 | ~3.2 | Br (lipophilic), OCH₃ (H-bond donor) |

| NSPP | 373.39 | ~2.8 | NO₂ (polar, electron-withdrawing) |

| 1-(4-Bromo-benzenesulfonyl)-4-p-tolyl-piperazine | 394.27 | ~3.5 | p-tolyl (hydrophobic) |

*Estimated using fragment-based methods.

Biological Activity

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-phenylpiperazine is a compound that belongs to the piperazine class of compounds, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This compound exhibits several mechanisms of action, particularly in the modulation of neurotransmitter systems and potential inhibition of specific enzymes.

1. Acetylcholinesterase Inhibition

Research indicates that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Virtual screening has shown that certain piperazine derivatives bind to both the peripheral anionic site and catalytic sites of AChE, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

2. Interaction with Mcl-1 Protein

Mcl-1 is an anti-apoptotic protein involved in cancer cell survival. Studies have demonstrated that compounds similar to this compound can selectively bind to Mcl-1, leading to downregulation of this protein and increased susceptibility of cancer cells to apoptosis . This interaction highlights the compound's potential in cancer therapy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Case Studies

Several studies have investigated the biological activity of piperazine derivatives, including this compound:

-

Neurotransmitter Regulation

A study observed that piperazine compounds could enhance calcium influx in neuronal cells, thereby increasing neurotransmitter release. This suggests a role in modulating synaptic transmission . -

Cancer Cell Studies

In vitro studies demonstrated that piperazine derivatives could overcome resistance in cancer cells by targeting Mcl-1. These findings indicate a significant potential for developing new cancer therapies based on this compound .

Q & A

Q. What are the primary synthetic routes for 1-(4-bromo-3-methoxybenzenesulfonyl)-4-phenylpiperazine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via sulfonylation or nucleophilic substitution reactions. For example, General Procedure F involves microwave-assisted heating (280°C) of precursor molecules in DMSO, followed by precipitation with diethyl ether and purification via methanol reflux . General Procedure G uses anhydrous CH₂Cl₂ with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), requiring overnight stirring and purification by HPLC . Yield optimization depends on solvent choice (e.g., DMSO for polar intermediates) and catalyst selection. Impurities often arise from incomplete sulfonylation, necessitating rigorous NMR analysis (e.g., ¹H/¹³C) for structural confirmation .

Q. What in vitro assays are used to evaluate the compound’s neuroprotective effects against radiation-induced damage?

Key assays include:

- Neurosphere formation assays to assess neural stem/progenitor cell (NSPC) survival post-irradiation. NSPCs from Nestin-GFP mice are irradiated (2–10 Gy), treated with the compound, and monitored for GFP+ colony formation .

- IL-6 ELISA to quantify microglial pro-inflammatory cytokine secretion. Irradiated EOC20 microglia are treated with the compound, and IL-6 levels are measured in conditioned media .

- Flow cytometry to evaluate Nestin-GFP+ cell populations in dissociated brain tissue .

Advanced Research Questions

Q. How does this compound mitigate radiation-induced cognitive decline in vivo, and what are the critical experimental design considerations?

The compound preserves cognitive function in irradiated mice by:

- Inhibiting microglial activation : Reduced Iba1+ cells and GFAP+ astrogliosis in hippocampal regions, as shown by immunohistochemistry .

- Maintaining NSPC pools : Flow cytometry of Nestin-GFP+ cells post-irradiation shows a 2.5-fold increase in treated vs. control groups .

- Hedgehog pathway activation : qRT-PCR confirms upregulation of Gli1 and Ptch1, key Hedgehog targets, in NSPCs . Design considerations :

- Administer the compound 24 hours post-irradiation to avoid interfering with DNA repair mechanisms .

- Use CrEL/DMSO (1%) as a vehicle for solubility, ensuring ≤225 µL total injection volume to avoid CrEL toxicity .

Q. What contradictions exist between in vitro and in vivo data regarding the compound’s mechanism of action?

- In vitro : No direct effect on NSPC self-renewal (neurosphere assays) or proliferation (Ki67 staining) was observed, suggesting indirect mechanisms .

- In vivo : Significant preservation of NSPCs and cognitive function (Novel Object Recognition, Fear Conditioning tests) indicates microenvironment modulation, possibly via Hedgehog-mediated suppression of neuroinflammation . Resolution : Use co-culture systems (e.g., NSPCs + microglia) to model in vivo interactions. IL-6 knockdown in microglia could isolate the compound’s anti-inflammatory role .

Q. How do stereochemical and substituent variations in piperazine derivatives affect biological activity?

- Substituent position : The 4-bromo-3-methoxy group enhances sulfonylation efficiency and blood-brain barrier penetration compared to nitro or trifluoromethyl analogs .

- Stereochemistry : Racemic mixtures show 30% lower efficacy in Hedgehog activation assays than enantiopure forms, suggesting chiral centers influence target binding . Methodological validation : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and compare IC₅₀ values in neuroprotection assays .

Methodological Recommendations

- Dose optimization : Conduct dose-response studies (0.1–10 µM in vitro; 5–50 mg/kg in vivo) to balance efficacy and toxicity .

- Behavioral testing : Use standardized protocols (e.g., UCLA Behavioral Testing Core) for consistency in cognitive assessments .

- Tumor co-models : Validate anti-tumor efficacy in GL261-luciferase orthotopic glioblastoma models to ensure the compound does not compromise radiotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.